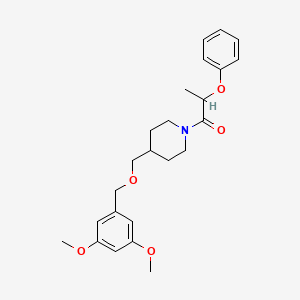

1-(4-(((3,5-Dimethoxybenzyl)oxy)methyl)piperidin-1-yl)-2-phenoxypropan-1-one

Description

Properties

IUPAC Name |

1-[4-[(3,5-dimethoxyphenyl)methoxymethyl]piperidin-1-yl]-2-phenoxypropan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31NO5/c1-18(30-21-7-5-4-6-8-21)24(26)25-11-9-19(10-12-25)16-29-17-20-13-22(27-2)15-23(14-20)28-3/h4-8,13-15,18-19H,9-12,16-17H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQEORXCVGOLFTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCC(CC1)COCC2=CC(=CC(=C2)OC)OC)OC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(((3,5-Dimethoxybenzyl)oxy)methyl)piperidin-1-yl)-2-phenoxypropan-1-one typically involves multiple steps:

-

Formation of the Piperidine Intermediate:

Starting Materials: 4-piperidone and 3,5-dimethoxybenzyl chloride.

Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

-

Attachment of the Phenoxy Group:

Starting Materials: The piperidine intermediate and phenol.

Reaction Conditions: This step involves a nucleophilic substitution reaction where the phenol reacts with the intermediate in the presence of a suitable catalyst like potassium tert-butoxide.

-

Final Coupling:

Starting Materials: The intermediate from the previous step and 2-chloropropan-1-one.

Reaction Conditions: The final coupling is achieved through a nucleophilic substitution reaction under basic conditions, typically using sodium hydride in tetrahydrofuran (THF).

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale reactors with efficient mixing and temperature control.

Chemical Reactions Analysis

Types of Reactions: 1-(4-(((3,5-Dimethoxybenzyl)oxy)methyl)piperidin-1-yl)-2-phenoxypropan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketone groups to alcohols.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the phenoxy and piperidine moieties.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in aprotic solvents like THF.

Major Products:

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-(((3,5-Dimethoxybenzyl)oxy)methyl)piperidin-1-yl)-2-phenoxypropan-1-one has several scientific research applications:

Medicinal Chemistry: It can be explored as a potential therapeutic agent due to its structural similarity to known pharmacophores.

Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

Material Science: Its unique structure may impart interesting properties to materials, such as enhanced stability or specific interactions with other compounds.

Mechanism of Action

The mechanism of action of 1-(4-(((3,5-Dimethoxybenzyl)oxy)methyl)piperidin-1-yl)-2-phenoxypropan-1-one would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The table below summarizes key structural and physicochemical properties of the target compound and selected analogs:

Key Observations:

Molecular Weight and Complexity : The target compound (411.5 g/mol) is intermediate in size compared to analogs like Aprepitant (534.5 g/mol) and LY303870 (491.6 g/mol). Its lower molecular weight relative to Aprepitant may suggest improved solubility or bioavailability .

Substituent Effects: The 3,5-dimethoxybenzyl group in the target compound enhances lipophilicity compared to the 6-methylpyridinyloxy group in ’s analog . This could influence membrane permeability or CNS penetration. Piperidine rings are common in neurokinin antagonists (e.g., CP99994, Aprepitant), suggesting the target compound may share similar targets .

Hypothesized Pharmacological Profiles

While direct activity data for the target compound are lacking, inferences can be drawn from structural analogs:

- Neurokinin Receptor Interaction : The piperidine core and aromatic substituents align with neurokinin-1 (NK1) antagonists like CP99994 and Aprepitant. The 3,5-dimethoxybenzyl group may enhance affinity for hydrophobic receptor pockets .

- Selectivity : The absence of strongly electron-withdrawing groups (e.g., trifluoromethyl in Aprepitant) might reduce off-target effects on other GPCRs .

Biological Activity

1-(4-(((3,5-Dimethoxybenzyl)oxy)methyl)piperidin-1-yl)-2-phenoxypropan-1-one is a complex organic compound that has garnered attention due to its potential biological activities. This article reviews the compound's synthesis, biological mechanisms, and therapeutic potentials based on diverse research findings.

Chemical Structure and Synthesis

The compound features a piperidine ring, a phenoxypropanone moiety, and a dimethoxybenzyl group. The synthesis typically involves several steps:

- Formation of the Piperidine Ring : Through a Mannich reaction involving formaldehyde and secondary amines.

- Attachment of the Dimethoxybenzyl Group : Via etherification with 3,5-dimethoxybenzyl alcohol.

- Formation of the Phenoxypropanone Moiety : Accomplished through Friedel-Crafts acylation reactions.

Biological Activity

The biological activity of this compound has been investigated in various studies, highlighting its potential in medicinal chemistry.

The compound's mechanism of action is believed to involve:

- Neurotransmitter Receptor Interaction : The piperidine ring may interact with neurotransmitter receptors, influencing synaptic transmission.

- Enzyme Activity Modulation : The diphenylpropanone moiety could affect enzyme activities related to metabolic pathways.

Anticonvulsant Activity

A study evaluated similar piperidine derivatives for anticonvulsant properties using the maximal electroshock seizure (MES) model in Wistar rats. Compounds showed varying degrees of efficacy compared to standard drugs like phenytoin. This suggests that modifications in similar compounds could lead to enhanced anticonvulsant activity .

Cytotoxicity Studies

Research on related compounds indicated that they exhibited low cytotoxicity towards human peripheral blood mononuclear cells at high concentrations. This is crucial for assessing the safety profile of new therapeutic agents .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 516.6 g/mol |

| Potential Biological Activities | Anticonvulsant, Neuroprotective |

| Toxicity (in vitro) | Low cytotoxicity |

Case Studies

- Anticonvulsant Evaluation : In a comparative study, several synthesized piperidine derivatives were screened for their anticonvulsant activity against MES in male Wistar rats. Notably, some compounds demonstrated significant protective effects without neurotoxicity .

- Safety Assessment : A related study reported that certain derivatives did not exhibit cytotoxic effects on human cells even at elevated doses, indicating a favorable safety profile .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 1-(4-(((3,5-Dimethoxybenzyl)oxy)methyl)piperidin-1-yl)-2-phenoxypropan-1-one?

- Methodological Answer : Synthesis involves multi-step reactions, including:

- Piperidine functionalization : Introducing the (3,5-dimethoxybenzyl)oxymethyl group at the 4-position of piperidine via nucleophilic substitution or coupling reactions under anhydrous conditions.

- Ketone formation : The propan-1-one moiety is typically synthesized using Friedel-Crafts acylation or ester-to-ketone reduction, requiring strict temperature control (−10°C to 25°C) to avoid side reactions.

- Phenoxy linkage : The phenoxy group is attached via Williamson ether synthesis, using a base like NaH or K₂CO₃ in polar aprotic solvents (e.g., DMF or THF) .

- Validation : Monitor reaction progress with TLC and confirm intermediate structures via -NMR and IR spectroscopy .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Use orthogonal analytical techniques:

- Chromatography : Reverse-phase HPLC with a mobile phase of methanol/buffer (65:35, pH 4.6–6.5) to assess purity (>95%) and retention time consistency .

- Spectroscopy :

- - and -NMR to verify substituent positions and stereochemistry.

- High-resolution mass spectrometry (HRMS) for molecular ion confirmation.

- X-ray crystallography (if crystals are obtainable) for absolute configuration determination .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer :

- Iterative analysis : Compare experimental -NMR shifts with computational predictions (e.g., DFT calculations) to validate resonance assignments.

- Decoupling experiments : Use 2D NMR techniques (COSY, HSQC, HMBC) to resolve overlapping signals from the piperidine ring and aromatic methoxy groups.

- Crystallographic validation : If NMR data conflicts with expected geometry, attempt crystallization and solve the structure via X-ray diffraction .

Q. What strategies optimize the synthetic yield of the (3,5-dimethoxybenzyl)oxymethyl-piperidine intermediate?

- Methodological Answer :

- Reagent selection : Use coupling agents like EDCI or HOBt for amide/ether bond formation to minimize racemization.

- Solvent optimization : Test polar aprotic solvents (e.g., DCM, acetonitrile) to enhance reaction kinetics.

- Temperature control : Maintain reactions at 0–5°C to suppress side reactions (e.g., over-alkylation).

- Data-driven adjustments : Track yield variations using design-of-experiments (DoE) to identify critical parameters (e.g., stoichiometry, reaction time) .

Q. How can computational methods predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular docking : Use software like AutoDock Vina to model binding affinities with receptors (e.g., GPCRs or kinases), focusing on the phenoxy and dimethoxybenzyl groups as pharmacophores.

- MD simulations : Perform 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess stability of ligand-target complexes.

- QSAR modeling : Corinate structural descriptors (e.g., logP, polar surface area) with activity data from analogs (e.g., piperazine derivatives) to prioritize synthetic targets .

Data Analysis and Interpretation

Q. What analytical techniques are recommended for detecting impurities in bulk samples?

- Methodological Answer :

- HPLC-MS : Use a C18 column with gradient elution (methanol/water + 0.1% formic acid) to separate and identify byproducts (e.g., unreacted starting materials or oxidation products).

- LC-UV/Vis : Quantify impurities at 254 nm, referencing USP/PhEur guidelines for acceptance thresholds (<0.15% for any single impurity) .

Q. How should researchers address batch-to-batch variability in pharmacological assays?

- Methodological Answer :

- Standardization : Pre-treat all batches with recrystallization or column chromatography to ensure ≥98% purity.

- Bioassay controls : Include a reference compound (e.g., a known kinase inhibitor) in each assay plate to normalize activity data.

- Statistical rigor : Apply ANOVA or mixed-effects models to distinguish biological variability from synthetic artifacts .

Table: Key Synthetic and Analytical Parameters

| Parameter | Optimal Conditions | Evidence Source |

|---|---|---|

| Piperidine functionalization | EDCI/HOBt, DCM, 0°C, 12h | |

| HPLC mobile phase | Methanol:Buffer (65:35), pH 4.6–6.5 | |

| NMR solvent | CDCl₃ or DMSO-d₆ | |

| Crystallization solvent | Ethyl acetate/hexane (1:3) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.